Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate typically involves the reaction of 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid with ethyl 4-aminobenzoate. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The reaction conditions are optimized to achieve maximum efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antibacterial, antifungal, or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate
- N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine
Uniqueness
Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the isopropylamino group enhances its interaction with molecular targets, making it a potent compound for various applications .
Properties
Molecular Formula |
C16H19N3O3S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(propan-2-ylamino)-1,3-thiazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C16H19N3O3S/c1-4-22-15(21)11-5-7-12(8-6-11)18-14(20)13-9-23-16(19-13)17-10(2)3/h5-10H,4H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
UIBSHLQEEYJUNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC(C)C |
Origin of Product |
United States |
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